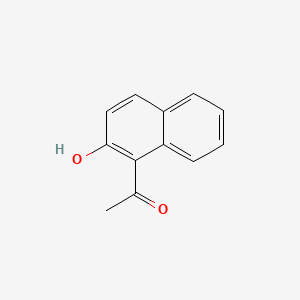

2'-Hydroxy-1'-acetonaphthone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-hydroxynaphthalen-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(12)14/h2-7,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIOUIWZVKVFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205988 | |

| Record name | 1-(2-Hydroxy-1-naphthyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-19-6 | |

| Record name | 1-Acetyl-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxy-1-naphthyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxy-1-naphthyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxy-1-naphthyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2'-Hydroxy-1'-acetonaphthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-1'-acetonaphthone, an aromatic ketone, is a significant compound in various fields of chemical research, including medicinal chemistry and materials science. Its unique structural features, comprising a naphthalene ring substituted with hydroxyl and acetyl groups, confer upon it distinct physical and chemical properties. This guide provides a comprehensive overview of the physical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its role in key chemical processes.

Core Physical Properties

The physical properties of this compound are crucial for its handling, characterization, and application in research and development. These properties are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₁₀O₂ | [1][2][3] |

| Molecular Weight | 186.21 g/mol | [1][2][3] |

| Appearance | Light yellow to brown to dark green crystalline powder | [1][4][5][6] |

| Melting Point | 63-67 °C | [1][2][4][5][6][7] |

| Boiling Point | 178 °C at 13 mmHg; ~334.9 °C at 760 mmHg (extrapolated) | [1][4] |

| 130-123 °C at 2 mmHg | [2][3][5][8] | |

| Solubility | Insoluble in water. Soluble in Dimethyl Sulfoxide (DMSO), ethanol, ether, and chloroform. | [1][9][10] |

| pKa (Predicted) | 8.12 ± 0.50 | [1][5] |

| Flash Point | 130-132 °C | [1] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following are detailed methodologies for key experiments cited in the characterization of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely used technique for this determination.

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[2]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, which typically consists of a heating block or an oil bath.[2][9]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[7]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is reported as the melting point.[4][10] For a pure compound, this range is typically narrow.[4]

Solubility Determination (Qualitative)

Understanding the solubility of a compound is essential for designing reaction conditions, formulations, and biological assays.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, DMSO, diethyl ether) are used.

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.[1] A small volume of the chosen solvent (e.g., 1 mL) is added.[1]

-

Observation: The mixture is agitated vigorously. The compound is classified as "soluble" if it dissolves completely, "partially soluble" if some but not all of the solid dissolves, and "insoluble" if the solid does not dissolve.[6] For compounds soluble in acidic or basic solutions, a neutralization step can be performed to see if the compound precipitates, confirming its acidic or basic nature.[6]

Visualizing Chemical Applications

This compound serves as a versatile building block in organic synthesis and as a functional molecule in sensing applications.

Fluorescent Sensing of Aluminum Ions

Derivatives of this compound have been shown to act as "turn-on" fluorescent sensors for aluminum ions (Al³⁺).[3][11] The mechanism involves the binding of the Al³⁺ ion to the molecule, which enhances its fluorescence.

Caption: Workflow of this compound as a fluorescent sensor for Al³⁺.

Synthesis of Schiff Bases

This compound is a common precursor for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. These are synthesized through the condensation reaction with primary amines.

Caption: General workflow for the synthesis of Schiff bases from this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. athabascau.ca [athabascau.ca]

- 5. researchgate.net [researchgate.net]

- 6. www1.udel.edu [www1.udel.edu]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. mdpi.com [mdpi.com]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-Hydroxy-1'-acetonaphthone: Structure, Synthesis, and Analysis

An authoritative resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and analytical methodologies of 2'-Hydroxy-1'-acetonaphthone.

Chemical Structure and IUPAC Nomenclature

This compound, a bicyclic aromatic ketone, is a valuable building block in organic synthesis and medicinal chemistry. Its structure consists of a naphthalene ring substituted with a hydroxyl (-OH) group at the 2-position and an acetyl (-COCH₃) group at the 1-position.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(2-hydroxynaphthalen-1-yl)ethanone .[1] It is also known by several synonyms, including 1-acetyl-2-naphthol and 2-hydroxy-1-acetonaphthone.[2]

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 574-19-6 | [2] |

| Molecular Formula | C₁₂H₁₀O₂ | [1] |

| Molecular Weight | 186.21 g/mol | [2] |

| Melting Point | 65-67 °C | [2] |

| Appearance | Light yellow to brown to dark green powder/crystal | |

| pKa | 8.12 ± 0.50 | [3] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 13.5 (s, 1H, -OH), 8.06 (d, 1H), 7.85 (d, 1H), 7.76 (d, 1H), 7.55 (t, 1H), 7.38 (t, 1H), 7.11 (d, 1H), 2.84 (s, 3H, -CH₃) | [4] |

| ¹³C NMR | (Specific data not readily available in the search results) | |

| Mass Spectrometry | Molecular Ion (m/z): 186 | [4] |

Synthesis of this compound

The primary synthetic route to this compound is the Fries rearrangement of 2-naphthyl acetate.[5][6][7] This reaction involves the intramolecular migration of the acetyl group from the phenolic oxygen to the carbon atom at the 1-position of the naphthalene ring, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[5]

Experimental Protocol: Fries Rearrangement of 2-Naphthyl Acetate

This protocol describes the synthesis of this compound from 2-naphthyl acetate via a Lewis acid-catalyzed Fries rearrangement.

Materials:

-

2-Naphthyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Ice-cold water

-

Hydrochloric acid (concentrated)

-

Apparatus for steam distillation

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine 2-naphthyl acetate (1 equivalent) and nitrobenzene.

-

Carefully add anhydrous aluminum chloride (approximately 3 equivalents) to the mixture.

-

Heat the reaction mixture on a water bath at 100°C for 2 hours.

-

After cooling, cautiously pour the reaction mixture into ice-cold water.

-

Acidify the mixture with concentrated hydrochloric acid.

-

Subject the mixture to steam distillation to remove the nitrobenzene solvent and isolate the crude product.

-

The resulting solid, 1-acetyl-2-naphthol (this compound), can be further purified by recrystallization.

Caption: Overview of potential application areas.

Conclusion

This technical guide provides a comprehensive overview of this compound, covering its chemical identity, synthesis, and analytical characterization. The detailed experimental protocols and compiled data serve as a valuable resource for professionals in the fields of chemical research and drug development. While its potential in various biological applications is emerging, further investigation into its specific mechanisms of action and interactions with signaling pathways will be crucial for realizing its full therapeutic and diagnostic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. 2 -Hydroxy-1 -acetonaphthone 99 574-19-6 [sigmaaldrich.com]

- 3. Buy this compound | 574-19-6 [smolecule.com]

- 4. This compound(574-19-6) 1H NMR spectrum [chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Item - Investigation of the Photo-Fries Rearrangements of Two 2-Naphthyl Alkanoates by Experiment and Theory. Comparison with the Acid-Catalyzed Reactions - figshare - Figshare [figshare.com]

An In-depth Technical Guide on 2'-Hydroxy-1'-acetonaphthone (CAS 574-19-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Hydroxy-1'-acetonaphthone, a derivative of naphthol, is a versatile organic compound with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities. Detailed experimental protocols for its synthesis are outlined, along with a summary of its known biological functions, including its potential as a fluorescent sensor and an intermediate for synthesizing biologically active Schiff bases. This document aims to serve as a foundational resource for researchers and professionals engaged in the exploration and application of this compound.

Chemical Properties

This compound, also known as 1-acetyl-2-naphthol, is a solid, light yellow crystalline powder at room temperature.[1] It possesses a molecular formula of C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol .[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 574-19-6 | [2] |

| Molecular Formula | C₁₂H₁₀O₂ | [2] |

| Molecular Weight | 186.21 g/mol | [2] |

| Appearance | Light yellow to brown to dark green powder to crystal | [3] |

| Melting Point | 65-67 °C | [2] |

| Boiling Point | 130-132 °C at 2 mmHg | [1] |

| pKa | 8.12 ± 0.50 (Predicted) | [1] |

| InChI Key | VUIOUIWZVKVFCI-UHFFFAOYSA-N | [2] |

| SMILES | CC(=O)c1c(O)ccc2ccccc12 | [2] |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, with the most common methods being Friedel-Crafts acylation and Photo-Fries rearrangement.

Friedel-Crafts Acylation/Fries Rearrangement

The Friedel-Crafts acylation of a phenol, followed by a Fries rearrangement, is a widely used method for the synthesis of hydroxyaryl ketones.[4] The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions, with higher temperatures generally favoring the ortho-acylated product.[4]

Experimental Protocol: Synthesis of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one (Adaptable for this compound)

This protocol for a similar compound can be adapted by using 1-naphthol instead of 3-methylphenol and acetyl chloride instead of pentanoyl chloride.[4]

-

Reaction Setup: A dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride (1.5 equivalents) and anhydrous dichloromethane. The suspension is stirred and cooled to 0 °C in an ice bath.[4]

-

Acylation and Fries Rearrangement: In a separate beaker, 1-naphthol (1 equivalent) and acetyl chloride (1.1 equivalents) are dissolved in anhydrous dichloromethane. This solution is added dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the internal temperature below 10 °C.[4] After the addition is complete, the ice bath is removed, and the reaction mixture is slowly heated to reflux (approximately 40 °C) and maintained for several hours to facilitate the Fries rearrangement.[4]

-

Work-up: The reaction mixture is cooled and carefully quenched by the slow, dropwise addition of cold 6M hydrochloric acid. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine. The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[4]

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound.[4]

Logical Workflow for Friedel-Crafts Synthesis

Caption: Workflow for the synthesis of this compound.

Photo-Fries Rearrangement

The Photo-Fries rearrangement of 1-naphthyl acetate provides an alternative route to this compound. This method involves the UV irradiation of the ester, leading to the migration of the acetyl group.

Experimental Protocol: Photo-Fries Rearrangement of 1-Naphthyl Acetate

-

Preparation of 1-Naphthyl Acetate: Dissolve 1-naphthol (2 g) in 5 mL of 3M NaOH solution. Add 5 mL of acetic anhydride and 10-20 g of crushed ice. Shake the mixture vigorously for 10-15 minutes. The separated 1-naphthyl acetate is filtered and dried.

-

Photochemical Reaction: Dissolve 1-naphthyl acetate (0.4 g) in 75 mL of methanol in a quartz reaction vessel. Irradiate the solution under a nitrogen atmosphere using a 125 W UV lamp (200–380 nm) for 6 hours.

-

Purification: After irradiation, remove the methanol by evaporation. The resulting product mixture is then separated by column chromatography on silica gel to isolate this compound.

Biological Activities and Applications

This compound serves as a precursor for various biologically active molecules and exhibits intrinsic properties of interest in drug development and research.

Intermediate for Schiff Base Synthesis

This compound is a key starting material for the synthesis of Schiff bases, which are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[5]

Experimental Protocol: Synthesis of a Schiff Base from this compound

-

Reaction Setup: To a solution of this compound (1 equivalent) in ethanol, add an equimolar amount of a primary amine.

-

Reaction: The resulting mixture is refluxed for several hours.

-

Isolation: After cooling to room temperature, the precipitated Schiff base is filtered, washed with cold ethanol, and dried.

Schiff Base Formation Workflow

Caption: General workflow for Schiff base synthesis.

Potential as a Fluorescent Sensor

While direct studies on this compound are limited, its isomer, 1'-hydroxy-2'-acetonaphthone, has been identified as a highly selective and sensitive "turn-on" fluorescent sensor for Al³⁺ ions in aqueous solutions.[6] A Mannich base derivative of 1'-hydroxy-2'-acetonaphthone has also been shown to act as a "turn-on" sensor for Al³⁺ and a "turn-off" sensor for Cu²⁺.[6][7][8][9] These findings suggest that this compound may also possess metal ion sensing capabilities, a promising area for future research.

Experimental Protocol: Fluorescence Titration for Metal Ion Sensing (General)

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare stock solutions of various metal ions in water.

-

Fluorescence Measurements: To a cuvette containing a solution of this compound, incrementally add aliquots of a metal ion solution. After each addition, record the fluorescence emission spectrum.

-

Data Analysis: Plot the change in fluorescence intensity against the concentration of the metal ion to determine the binding affinity and detection limit.

Antimicrobial Activity

Derivatives of naphthols have demonstrated significant antimicrobial properties. For instance, certain 1-aminoalkyl-2-naphthols exhibit potent antibacterial activity against multidrug-resistant strains, with MIC values as low as 10 µg/mL.[10][11] Additionally, some 2-acyl-1,4-naphthohydroquinone analogues have shown antifungal activity.[12] While direct data for this compound is not yet available, these findings suggest its potential as a scaffold for the development of new antimicrobial agents.

Table 2: Antimicrobial Activity of Related Naphthol Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference(s) |

| 1-Aminoalkyl-2-naphthols | Pseudomonas aeruginosa MDR1 | 10 | [10][11] |

| Staphylococcus aureus MDR | 100 | [10][11] | |

| Penicillium notatum | 400 | [10][11] | |

| 2-Acyl-1,4-benzohydroquinones | Candida species | 2-16 | [12] |

| Filamentous fungi | 4-64 | [12] |

Future Directions

The existing literature suggests several promising avenues for future research on this compound. Quantitative studies on its antioxidant, cytotoxic, and antimicrobial properties are warranted. A thorough investigation into its potential as a fluorescent sensor for various metal ions could lead to the development of novel analytical tools. Furthermore, exploring its effects on specific enzyme activities and cellular signaling pathways could uncover new therapeutic applications.

Conclusion

This compound is a valuable chemical entity with a range of potential applications. This guide has provided a detailed overview of its chemical properties and synthesis, highlighting its role as a versatile intermediate. While its biological activities are not yet fully elucidated, the properties of its isomers and derivatives suggest significant potential in areas such as antimicrobial drug discovery and the development of fluorescent sensors. Further research is needed to fully unlock the potential of this compound.

References

- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Toxicity on HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ultimatetreat.com.au [ultimatetreat.com.au]

- 5. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Solubility Profile of 2'-Hydroxy-1'-acetonaphthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2'-Hydroxy-1'-acetonaphthone (also known as 1-acetyl-2-naphthol), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding the solubility of this compound in different solvents is critical for its purification, reaction optimization, and formulation development. This document summarizes known solubility data, provides detailed experimental protocols for solubility determination, and illustrates the experimental workflow.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. This compound possesses both a large, nonpolar naphthalene ring system and polar hydroxyl and carbonyl functional groups. This amphiphilic nature results in a varied solubility profile across different types of solvents. The intramolecular hydrogen bond between the hydroxyl and carbonyl groups also influences its interaction with solvent molecules.

Quantitative Solubility Data

| Solvent | Solvent Type | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility Profile |

| Water | Polar Protic | 18.02 | 100 | Insoluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 78.13 | 189 | ≥ 100 mg/mL[3] |

| Ethanol | Polar Protic | 46.07 | 78.5 | Soluble; excellent for recrystallization[1][2] |

| Methanol | Polar Protic | 32.04 | 64.7 | Soluble |

| Acetone | Polar Aprotic | 58.08 | 56 | Soluble |

| Chloroform | Nonpolar | 119.38 | 61.2 | Soluble[2] |

| Ether (Diethyl Ether) | Nonpolar | 74.12 | 34.6 | Soluble[2] |

Note: The solubility in many organic solvents is expected to increase with temperature. The use of ethanol as a recrystallization solvent, for instance, implies high solubility in hot ethanol and lower solubility in cold ethanol, allowing for the crystallization of the pure compound upon cooling[1].

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for determining the solubility of a solid compound like this compound in a given solvent using the gravimetric method. This method is a reliable and widely used technique for measuring solid-liquid equilibrium.

Gravimetric Method for Solubility Determination

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control

-

Conical flasks with stoppers

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass vials or evaporating dishes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Place the flask in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient amount of time to reach equilibrium. This can range from several hours to a full day, depending on the solvent and temperature. It is advisable to periodically analyze samples until a constant concentration is observed.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed glass vial or evaporating dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The temperature should be well below the melting point of this compound (65-67°C). A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Continue drying until a constant mass of the solid residue is achieved. This indicates that all the solvent has been removed.

-

-

Data Calculation:

-

Let:

-

M_vial = Mass of the empty vial

-

M_solution = Mass of the vial with the saturated solution

-

M_residue = Mass of the vial with the dry solid residue

-

-

Calculate the mass of the solute: Mass_solute = M_residue - M_vial

-

Calculate the mass of the solvent: Mass_solvent = M_solution - M_residue

-

The solubility can be expressed in various units, such as:

-

g/100 g of solvent = (Mass_solute / Mass_solvent) * 100

-

g/100 mL of solvent = (Mass_solute / (Mass_solvent / Density_solvent)) * 100

-

Mole fraction (χ) = (moles of solute) / (moles of solute + moles of solvent)

-

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

The solubility of this compound is a critical parameter for its application in research and industry. While it is generally soluble in common organic solvents and insoluble in water, there is a need for more comprehensive quantitative data across various conditions. The provided experimental protocol for the gravimetric method offers a reliable approach for researchers to determine the solubility of this compound in their specific solvent systems, enabling better process control and optimization.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Acetyl-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 1-acetyl-2-naphthol, a key intermediate in organic synthesis and a molecule of interest in the development of fluorescent probes.[1] This document collates available data on its physical properties, details the experimental methodologies for their determination, and presents a logical workflow for its application in fluorescence-based detection systems.

Physicochemical Data of 1-Acetyl-2-naphthol

The melting and boiling points of 1-acetyl-2-naphthol have been reported in various sources, with some variations in the observed values. These discrepancies can arise from differences in experimental conditions and sample purity. A summary of the reported quantitative data is presented below for comparative analysis.

| Property | Value | Conditions |

| Melting Point | 60 - 67 °C | Not specified |

| 65 - 67 °C | (lit.) | |

| 61.0 - 67.0 °C | Clear melt | |

| Boiling Point | 130 - 132 °C | at 2 mmHg |

| 178 °C | at 13 Torr | |

| 288 - 290 °C | at 760 mmHg (Atmospheric Pressure)[2] |

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is crucial for the characterization and quality control of chemical compounds. The following sections detail the standard experimental protocols applicable to 1-acetyl-2-naphthol.

Melting Point Determination by Capillary Method

The melting point of a solid organic compound like 1-acetyl-2-naphthol is typically determined using the capillary tube method in a melting point apparatus.[3][4][5][6]

Instrumentation:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Methodology:

-

Sample Preparation: A small amount of dry, purified 1-acetyl-2-naphthol is finely powdered using a mortar and pestle.[3][4][5] The powdered sample is then packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus adjacent to the thermometer bulb to ensure accurate temperature measurement.[6]

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[7]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted into a clear liquid. This range represents the melting point of the sample. For a pure compound, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination by Distillation Under Reduced Pressure

Due to its relatively high boiling point at atmospheric pressure, 1-acetyl-2-naphthol is often distilled under reduced pressure to prevent thermal decomposition.[8][9]

Instrumentation:

-

Short-path distillation apparatus

-

Round-bottom flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Vacuum pump

-

Manometer

-

Heating mantle

Methodology:

-

Apparatus Assembly: A distillation apparatus is assembled with all ground-glass joints lightly greased to ensure a good vacuum seal.[8] The crude 1-acetyl-2-naphthol is placed in the distilling flask with a stir bar or boiling chips to ensure smooth boiling.

-

Vacuum Application: The system is evacuated to the desired pressure, which is monitored by a manometer.

-

Heating: The distilling flask is gently heated in a heating mantle. The stirring is initiated to prevent bumping.

-

Distillation and Data Recording: The temperature is gradually increased until the liquid begins to boil and the vapor condenses in the condenser. The temperature at which the liquid is actively distilling and the vapor temperature is stable is recorded as the boiling point at that specific pressure.[8] The distillate is collected in the receiving flask.

Advanced Thermal Analysis Techniques

For a more in-depth understanding of the thermal properties of 1-acetyl-2-naphthol, advanced techniques such as Differential Scanning Calorimetry (DSC) and thermogravimetric analysis can be employed.[10] Furthermore, specialized methods have been used to determine its thermodynamic properties.

Combustion Calorimetry and Knudsen Effusion Technique: In a detailed study, the standard molar enthalpy of formation in the crystalline phase was determined using static bomb combustion calorimetry. The vapor pressure at different temperatures was measured using the Knudsen mass-loss effusion technique, which then allowed for the derivation of the molar enthalpy of sublimation.[11][12] These experimental values can be used to calculate the gas-phase enthalpy of formation, providing fundamental thermodynamic data for the molecule.[11]

Application in Fluorescent Probe Development

Naphthalene derivatives are widely used as fluorophores in the design of fluorescent probes for the detection of various analytes.[13] While specific signaling pathways involving 1-acetyl-2-naphthol are not extensively documented, a logical workflow for its use as a precursor in the synthesis of a fluorescent probe can be illustrated. For instance, a derivative, 6-acetyl-2-naphthol, has been utilized in a two-photon fluorescent probe for detecting nitroxyl (HNO).[14] The following diagram outlines the general workflow from probe synthesis to analyte detection.

References

- 1. CAS 574-19-6: 1-Acetyl-2-naphthol | CymitQuimica [cymitquimica.com]

- 2. 1-Acetyl-2-naphthol [chembk.com]

- 3. davjalandhar.com [davjalandhar.com]

- 4. scribd.com [scribd.com]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. Purification [chem.rochester.edu]

- 9. DISTILLATION UNDER REDUCED PRESSURE.pptx [slideshare.net]

- 10. benchchem.com [benchchem.com]

- 11. Structural and Energetic Insights on Two Dye Compounds: 1-Acetyl-2-Naphthol and 2-Acetyl-1-Naphthol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural and Energetic Insights on Two Dye Compounds: 1-Acetyl-2-Naphthol and 2-Acetyl-1-Naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2'-Hydroxy-1'-acetonaphthone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 2'-Hydroxy-1'-acetonaphthone (CAS No: 574-19-6). The document details the ¹H NMR and expected ¹³C NMR spectral characteristics, a standardized experimental protocol for data acquisition, and visual representations to correlate the spectral data with the molecular structure.

Chemical Structure and Atom Numbering

To facilitate the clear assignment of NMR signals, the chemical structure of this compound is presented below with a conventional atom numbering system.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 13.5 | Singlet | OH |

| 8.06 | Doublet | H-8' |

| 7.85 | Doublet | H-5' |

| 7.76 | Doublet | H-4' |

| 7.55 | Triplet | H-6' |

| 7.38 | Triplet | H-7' |

| 7.11 | Doublet | H-3' |

| 2.84 | Singlet | CH₃ |

¹³C NMR Spectral Data

While a definitive, publicly available, and assigned ¹³C NMR spectrum for this compound is not readily found in common spectral databases, the expected chemical shift ranges for the carbon atoms can be predicted based on the molecular structure and known values for similar aromatic ketones.

| Carbon Atom | Expected Chemical Shift (δ) ppm |

| C=O | 200 - 210 |

| C-O (C-2') | 155 - 165 |

| Quaternary Aromatic Carbons | 120 - 140 |

| Tertiary Aromatic Carbons (CH) | 110 - 130 |

| CH₃ | 25 - 35 |

Experimental Protocol for NMR Data Acquisition

The following is a generalized, representative protocol for the acquisition of ¹H and ¹³C NMR spectra for aromatic ketones such as this compound.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Use approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this compound.

-

Dissolution: Dissolve the sample in the deuterated solvent in a small, clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small cotton plug in the pipette during transfer to the NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.00 ppm).

4.2. Instrument Parameters (for a 400 MHz Spectrometer)

-

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 14 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

4.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration (for ¹H NMR): Integrate the signals to determine the relative number of protons.

Visualization of NMR Workflow

The logical workflow from the chemical structure to the interpretation of its NMR spectra is illustrated in the following diagram.

An In-depth Technical Guide to the FTIR and Mass Spectrometry Analysis of 2'-Hydroxy-1'-acetonaphthone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 2'-Hydroxy-1'-acetonaphthone using Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). The document outlines detailed experimental protocols, presents a thorough interpretation of the spectral data, and includes visualizations to elucidate experimental workflows and fragmentation pathways.

Introduction

This compound is an aromatic ketone with the molecular formula C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol .[1][2][3][4][5] Its structure, featuring a hydroxyl group ortho to an acetyl group on a naphthalene ring, makes it a subject of interest in medicinal chemistry and materials science. Accurate structural elucidation and characterization are paramount for its application in research and development. This guide details the application of two powerful analytical techniques, FTIR and MS, for the comprehensive analysis of this compound.

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing its infrared absorption spectrum.

Methodology:

-

Sample Preparation: A small amount of solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrument: A high-resolution FTIR spectrometer is used for the analysis.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

The prepared sample is placed in the sample holder.

-

The infrared spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to obtain the infrared spectrum, which is then plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elucidate the fragmentation pattern of this compound to confirm its molecular structure.

Methodology:

-

Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Presentation and Interpretation

FTIR Spectral Data

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. The table below summarizes the expected and observed major peaks.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Hydroxyl (phenol), H-bonded |

| 3100 - 3000 | C-H stretch | Aromatic (naphthalene ring) |

| ~1650 | C=O stretch | Ketone (conjugated) |

| 1600 - 1450 | C=C stretch | Aromatic (naphthalene ring) |

| ~1360 | C-H bend | Methyl group |

| ~1250 | C-O stretch | Phenol |

| 900 - 650 | C-H bend | Aromatic (out-of-plane) |

Interpretation:

-

A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to intermolecular hydrogen bonding.

-

The sharp peaks between 3100 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic naphthalene ring.

-

A strong absorption peak around 1650 cm⁻¹ corresponds to the C=O stretching of the ketone. The position is lower than a typical saturated ketone due to conjugation with the aromatic ring.

-

Multiple bands in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the naphthalene ring.

-

The C-O stretching of the phenol group is expected to appear around 1250 cm⁻¹.

-

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of peaks, including the out-of-plane C-H bending vibrations of the substituted naphthalene ring.

Mass Spectrometry Data

The mass spectrum of this compound provides valuable information about its molecular weight and structural fragments. The molecular ion peak (M⁺˙) is expected at an m/z of 186, corresponding to the molecular weight of the compound.

| m/z | Proposed Fragment Ion | Formula | Interpretation |

| 186 | [C₁₂H₁₀O₂]⁺˙ | C₁₂H₁₀O₂ | Molecular Ion (M⁺˙) |

| 171 | [M - CH₃]⁺ | C₁₁H₇O₂ | Loss of a methyl radical from the acetyl group |

| 143 | [M - COCH₃]⁺ | C₁₀H₇O | Loss of an acetyl radical |

| 115 | [C₉H₇]⁺ | C₉H₇ | Loss of CO from the m/z 143 fragment |

Interpretation of Fragmentation Pattern:

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion at m/z 186. The most prominent fragmentation pathways involve the cleavage of bonds adjacent to the carbonyl group.

-

α-Cleavage: The bond between the carbonyl carbon and the methyl group can break, leading to the loss of a methyl radical (•CH₃) and the formation of a stable acylium ion at m/z 171. This is often a major peak in the spectrum.

-

Further Fragmentation: The fragment at m/z 171 can further lose a molecule of carbon monoxide (CO) to yield an ion at m/z 143. Subsequent rearrangements and fragmentations can lead to the ion at m/z 115.

Conclusion

The combined application of FTIR and mass spectrometry provides a powerful and comprehensive approach for the structural characterization of this compound. FTIR spectroscopy confirms the presence of the key functional groups (hydroxyl, ketone, and aromatic ring), while mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation behavior, further corroborating its structure. The detailed protocols and data interpretation presented in this guide serve as a valuable resource for researchers and scientists working with this and similar aromatic compounds.

References

- 1. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. GCMS Section 6.11.3 [people.whitman.edu]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2'-Hydroxy-1'-acetonaphthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-1'-acetonaphthone, an aromatic ketone, holds significance as a versatile intermediate in organic synthesis and has garnered attention for its potential applications in medicinal chemistry and materials science. Its historical synthesis is closely intertwined with the development of naphthalene chemistry and foundational reactions such as the Friedel-Crafts acylation and the Fries rearrangement. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, offering detailed experimental protocols, quantitative data comparison, and visual workflows to aid researchers in their scientific endeavors.

Historical Context and Discovery

The development of synthetic routes to this compound is rooted in the broader exploration of naphthalene chemistry and the advent of powerful synthetic transformations in the late 19th and early 20th centuries. The primary methods for its synthesis have historically revolved around the acylation of 2-naphthol and the rearrangement of its acetylated precursor.

Key Synthetic Methodologies

The synthesis of this compound has been predominantly achieved through two classical and robust reactions: the Fries rearrangement of 2-naphthyl acetate and the direct Friedel-Crafts acylation of 2-naphthol. More contemporary approaches, such as the photo-Fries rearrangement, offer alternative pathways.

Fries Rearrangement of 2-Naphthyl Acetate

The Fries rearrangement is a name reaction in organic chemistry that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[1] For the synthesis of this compound, this involves the preparation of 2-naphthyl acetate followed by its rearrangement.

A common precursor for the Fries rearrangement is 2-naphthyl acetate, which can be synthesized from 2-naphthol.

Procedure:

-

In a suitable flask, dissolve 1.0 g of pure 2-naphthol in 5 ml of a 10% sodium hydroxide solution.

-

To this solution, add 10 g of crushed ice, followed by the addition of 1.1 ml of acetic anhydride.

-

The mixture is then stirred vigorously for approximately 10-15 minutes.

-

The 2-naphthyl acetate separates as colorless crystals. These are collected by filtration and washed with water.

-

The crude product can be recrystallized from petroleum ether to yield pure 2-naphthyl acetate.[2]

Quantitative Data:

Another protocol for the synthesis of 2-naphthyl acetate involves the use of a nickel nitrate catalyst.

Procedure:

-

A mixture of 2-naphthol (2.0 mmol), 10.0 mL of acetonitrile, 30 mg of NiNO3, and 1.5 mmol of acetic acid is refluxed.[3]

Quantitative Data:

-

Conversion: 90% conversion of 2-naphthol to 2-naphthyl acetate was observed with acetic acid as the acetylating agent and 30 mg of NiNO3 as the catalyst.[4]

Procedure:

-

In a 100 ml round-bottom flask, a mixture of 2 g of 2-naphthyl acetate, 3 g of anhydrous aluminum chloride (AlCl3), and 5 ml of nitrobenzene is prepared.

-

The reaction mixture is heated on a water bath at 100°C for 2 hours.

-

After cooling, the mixture is dissolved in water.

-

The product, 1-acetyl-2-naphthol (this compound), is isolated by steam distillation.[5]

Quantitative Data:

Photo-Fries Rearrangement of 2-Naphthyl Acetate

An alternative to the thermally induced Fries rearrangement is the photo-Fries rearrangement, which proceeds via a radical mechanism upon UV irradiation.[1]

Procedure:

-

Dissolve 0.4 g of 2-naphthyl acetate in 75 ml of methanol.

-

Irradiate the solution under a nitrogen atmosphere using a 125 W UV lamp (200–380 nm) for 6 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, methanol is removed, and the product is separated by column chromatography using silica gel as the adsorbent and pure benzene as the solvent.[5]

Friedel-Crafts Acylation of 2-Naphthol

The Friedel-Crafts acylation is a fundamental reaction for the C-acylation of aromatic compounds. While direct acylation of phenols can be complicated by O-acylation, under certain conditions, it can be a viable route to hydroxyaryl ketones.

Note: A detailed, modern, and specific experimental protocol for the direct Friedel-Crafts acylation of 2-naphthol to yield this compound with high selectivity and yield proved difficult to find in the surveyed literature. The Fries rearrangement of the O-acylated product is the more commonly cited and detailed method.

Other Potential Synthetic Routes

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and is not a primary route for the synthesis of this compound.[8][9][10][11]

Data Presentation

| Synthesis Method | Precursor(s) | Reagents & Conditions | Yield | Melting Point (°C) | Reference |

| Synthesis of 2-Naphthyl Acetate | 2-Naphthol | Acetic anhydride, 10% NaOH, crushed ice | ~1.4 g (crude) | 71 | [2] |

| Synthesis of 2-Naphthyl Acetate | 2-Naphthol | Acetic acid, NiNO3, acetonitrile, reflux | 90% conversion | - | [3][4] |

| Thermal Fries Rearrangement | 2-Naphthyl Acetate | Anhydrous AlCl3, nitrobenzene, 100°C, 2h | 2.6 g | 107 | [5] |

| Photo-Fries Rearrangement | 2-Naphthyl Acetate | Methanol, 125W UV lamp, 6h, N2 atmosphere | - | - | [5] |

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for the synthesis of 2-Naphthyl Acetate.

Caption: Workflow for the Thermal Fries Rearrangement.

Caption: Workflow for the Photo-Fries Rearrangement.

Conclusion

The synthesis of this compound is a classic example of fundamental organic reactions applied to the construction of valuable chemical intermediates. The Fries rearrangement, in both its thermal and photochemical variants, stands out as a well-documented and reliable method. While direct Friedel-Crafts acylation of 2-naphthol is a plausible route, detailed modern protocols with high yields are less common in the literature, suggesting that the rearrangement of the more readily formed O-acylated intermediate is often the preferred strategy. This guide provides researchers with the foundational knowledge and detailed protocols necessary to approach the synthesis of this important compound.

References

- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 7. bncollegebgp.ac.in [bncollegebgp.ac.in]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Unveiling the Pharmacological Potential: A Technical Guide to 2'-Hydroxy-1'-acetonaphthone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-1'-acetonaphthone, a versatile aromatic ketone, serves as a pivotal scaffold for the synthesis of a diverse array of derivatives exhibiting significant biological activities. The inherent chemical reactivity of its hydroxyl and acetyl groups allows for the facile generation of chalcones, Schiff bases, and other heterocyclic compounds. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into the antimicrobial, antioxidant, anti-inflammatory, and anticancer properties of this compound derivatives, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Synthesis of this compound Derivatives

The primary synthetic routes to this compound itself involve the Friedel-Crafts acylation of naphthalene derivatives or the condensation of naphthol with an acylating agent.[1] More contemporary, environmentally friendly approaches utilize microwave-assisted synthesis to improve reaction times and energy efficiency.[1]

From this core structure, two major classes of biologically active derivatives are commonly synthesized:

-

Chalcones: These derivatives are synthesized via the Claisen-Schmidt condensation of this compound with various aromatic aldehydes in the presence of a base, such as ethanolic potassium hydroxide.[2][3]

-

Schiff Bases: These are typically formed through the condensation reaction of this compound with primary amines.[4][5][6]

The general synthetic pathway is illustrated below:

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities. The following sections summarize the key findings and present quantitative data in a structured format.

Antimicrobial Activity

Chalcone and Schiff base derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.[2][4][7] The presence of specific substituents on the aromatic rings can significantly influence the antimicrobial potency.

| Derivative Class | Compound | Target Organism | Activity (MIC in µg/mL) | Reference |

| Schiff Base | 2,2'-((propane-1,3-diylbis(azanylylidene))bis(ethan-1-yl-1-ylidene))bis(4-chloronaphthalen-1-ol) | E. coli | 0.12 | [4][5] |

| Schiff Base | 2,2'-((propane-1,3-diylbis(azanylylidene))bis(ethan-1-yl-1-ylidene))bis(4-chloronaphthalen-1-ol) | Salmonella Typhi | 0.25 | [4][5] |

| Naphthol Derivative | 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Enterobacter cloacae | 0.1 - 0.4 µM | [8] |

| Naphthol Derivative | 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Klebsiella pneumoniae | 0.1 - 0.4 µM | [8] |

| Naphthol Derivative | 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Proteus vulgaris | 0.1 - 0.4 µM | [8] |

| Naphthol Derivative | 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Pseudomonas aeruginosa | 0.1 - 0.4 µM | [8] |

Antioxidant Activity

The phenolic hydroxyl group in this compound and its derivatives contributes to their antioxidant properties by enabling them to scavenge free radicals.[1][9] This activity is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

| Derivative Class | Compound | Assay | Activity (IC50 in µM) | Reference |

| 2'-Hydroxy-chalcone | Chalcone 4b (with two hydroxyls on ring B) | DPPH Radical Scavenging | - (82.4% scavenging) | [9] |

| 2'-Hydroxy-chalcone | Chalcone 4b (with two hydroxyls on ring B) | Lipid Peroxidation Inhibition | - (82.3% inhibition) | [9] |

| Naphthalene-based Chalcone | Compound 5 | DPPH Radical Scavenging | 178 | [10][11] |

| Naphthalene-based Chalcone | Compound 10 | DPPH Radical Scavenging | 177 | [10][11] |

| Schiff Base | 2,2'-((propane-1,3-diylbis(azanylylidene))bis(ethan-1-yl-1-ylidene))bis(naphthalen-1-ol) | DPPH & Hydroxyl Radical Scavenging | Promising | [12] |

| Schiff Base | 2,2'-((pentane-1,3-diylbis(azanylylidene))bis(ethan-1-yl-1-ylidene))bis(4-bromonaphthalen-1-ol) | DPPH & Hydroxyl Radical Scavenging | Promising | [12] |

Anti-inflammatory Activity

Several naphthalene derivatives have shown significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[13][14]

| Derivative Class | Compound | Assay | Target/Mediator | Activity (IC50) | Reference |

| Naphthol Derivative | 2-hydroxymethyl-1-naphthol diacetate (TAC) | Whole-cell patch-clamp | L-type Ca2+ current (ICa,L) | 0.8 µM | [13] |

| 2'-Hydroxy-chalcone | Chalcone 3c | LOX Inhibition | Lipoxygenase (LOX) | 45 µM | [9] |

| 2'-Hydroxy-chalcone | Chalcone 4b | LOX Inhibition | Lipoxygenase (LOX) | 70 µM | [9] |

Anticancer Activity

Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis and modulation of key signaling pathways.

| Derivative Class | Compound | Cell Line | Activity (IC50) | Reference |

| Aminobenzylnaphthols | MMZ-45AA, MMZ-140C | Pancreatic (BxPC-3), Colorectal (HT-29) | Exhibited cytotoxic properties | [15] |

| Naphth[1,2-d]imidazoles | IM1-IM7 (excluding IM3) | Human promyelocytic leukemia (HL-60) | 8.71 - 29.92 µM | [16] |

| Naphth[1,2-d]imidazoles | IM1-IM7 (excluding IM3) | Human colorectal carcinoma (HCT-116) | 21.12 - 62.11 µM | [16] |

| Naphthoquinone-naphthol | Compound 5 | Colon cancer (HCT116), NSCLC (PC9, A549) | 5.27 - 6.98 µM | [17] |

| Naphthoquinone-naphthol | Compound 13 | Colon cancer (HCT116), NSCLC (PC9) | Exhibited efficacy | [17] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines the typical experimental protocols used to evaluate the biological activities of this compound derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

References

- 1. Buy this compound | 574-19-6 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. arpgweb.com [arpgweb.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Antioxidant Potency of New Naphthalene-Based Chalcone Derivatives: Design, Synthesis, Antioxidant Evaluation, Docking Study, DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 12. Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapthanone [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 2'-Hydroxy-1'-acetonaphthone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is based on publicly available safety data sheets and chemical databases. It is not exhaustive and should be supplemented with internal safety protocols and a thorough review of the most current Safety Data Sheet (SDS) before handling this chemical.

Chemical Identification and Physical Properties

2'-Hydroxy-1'-acetonaphthone is an aromatic ketone that serves as a versatile intermediate in organic synthesis. Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | 1-Acetyl-2-naphthol, 1-(2-hydroxy-1-naphthyl)ethanone | [1] |

| CAS Number | 574-19-6 | [1] |

| Molecular Formula | C₁₂H₁₀O₂ | [2] |

| Molecular Weight | 186.21 g/mol | [1][2] |

| Appearance | Light yellow to brown to dark green powder or crystals | [2] |

| Melting Point | 65-67 °C | [1][3] |

| Boiling Point | 130-132 °C at 2 mmHg178 °C at 13 mmHg | [2][4] |

| pKa | 8.12 ± 0.50 | [5] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. | [3] |

| Flash Point | Not applicable | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[2][6][7] |

| Eye Irritation | 2 | H319: Causes serious eye irritation.[2][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][6][7] |

Hazard Pictogram:

Toxicological Information

Experimental Protocols for Hazard Evaluation (General Examples)

While specific experimental data for this compound is not available, the following are general descriptions of standard toxicological tests used to determine the hazard classifications listed above.

Skin Irritation Test (Based on OECD Guideline 404): This test is typically conducted on albino rabbits. A small amount of the test substance (e.g., 0.5 g) is applied to a shaved patch of skin and covered with a gauze patch. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored to determine the irritation potential.

Eye Irritation Test (Based on OECD Guideline 405 - Draize Test): A small amount of the substance (e.g., 0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals. The severity and reversibility of any observed lesions are recorded to classify the substance's eye irritation potential.[8][9]

Safety and Handling Precautions

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[10]

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

| PPE | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield.[2][10] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat should be worn at all times.[2][10] |

| Respiratory Protection | For operations that may generate significant dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[1] |

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[10]

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed and store in a cool, dry, and well-ventilated place.[7]

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[7] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[2][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][7] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell. |

Fire and Explosion Hazard

This compound is a combustible solid.[1]

| Parameter | Information |

| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | May emit toxic fumes under fire conditions. As a dust, it may form explosive mixtures with air. |

| Fire-Fighting Procedures | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Move containers from the fire area if it can be done without risk.[11] |

Accidental Release Measures

In the event of a spill, follow a structured response to ensure safety and minimize environmental contamination.

Caption: Workflow for handling a this compound spill.

References

- 1. The Draize eye test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. airgas.com [airgas.com]

- 3. osha.gov [osha.gov]

- 4. esco-net.com [esco-net.com]

- 5. Retrospective analysis of the Draize test for serious eye damage/eye irritation: importance of understanding the in vivo endpoints under UN GHS/EU CLP for the development and evaluation of in vitro test methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Draize test - Wikipedia [en.wikipedia.org]

- 7. escholarship.org [escholarship.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. purdue.edu [purdue.edu]

- 11. dep.nj.gov [dep.nj.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2'-Hydroxy-1'-acetonaphthone via Fries Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2'-Hydroxy-1'-acetonaphthone from 1-naphthyl acetate through a Lewis acid-catalyzed Fries rearrangement. Hydroxyaryl ketones are crucial intermediates in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] The Fries rearrangement offers a direct and efficient pathway for the preparation of these valuable compounds.[3] This guide outlines the reaction mechanism, optimized reaction conditions, and a step-by-step protocol for both the preparation of the starting material, 1-naphthyl acetate, and its subsequent rearrangement to the target product.

Introduction

The Fries rearrangement is a name reaction in organic chemistry that involves the transformation of a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[4] The reaction is selective for the ortho and para positions, and the product distribution can be influenced by reaction conditions such as temperature and solvent polarity.[1][4] Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer.[1][4] In the case of 1-naphthyl acetate, the acyl group migrates to the 2-position (ortho) or 4-position (para) of the naphthalene ring. This protocol focuses on conditions that favor the formation of the ortho-isomer, this compound.

Reaction Mechanism

The accepted mechanism for the Fries rearrangement involves the initial coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This is followed by the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the naphthyl ring. The ortho-product is often favored at higher temperatures due to the formation of a more stable bidentate complex with the Lewis acid.[1]

Caption: Mechanism of the Fries rearrangement for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 1-Naphthyl Acetate

This protocol describes the synthesis of the starting material, 1-naphthyl acetate, from 1-naphthol and acetic anhydride.

Materials:

-

1-Naphthol

-

Acetic Anhydride

-

3 M Sodium Hydroxide (NaOH) solution

-

Crushed Ice

-

Beaker (250 mL)

-

Stirring rod

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

-

In a 250 mL beaker, dissolve 2.0 g of 1-naphthol in 5 mL of 3 M NaOH solution.

-

To the resulting solution, add 5 mL of acetic anhydride.

-

Add 10-20 g of crushed ice to the mixture.

-

Stir the mixture vigorously for 10-15 minutes. The product, 1-naphthyl acetate, will separate as a solid.[5]

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Dry the product thoroughly. The expected melting point is 49°C.[5]

Part 2: Fries Rearrangement of 1-Naphthyl Acetate to this compound

This protocol details the Lewis acid-catalyzed rearrangement of 1-naphthyl acetate.

Materials:

-

1-Naphthyl Acetate (prepared in Part 1)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Round-bottom flask (100 mL)

-

Water bath

-

Heating mantle

-

Ice bath

-

Steam distillation apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, place a mixture of 1-naphthyl acetate (1 mole equivalent) and anhydrous AlCl₃ (3.3 mole equivalents).[5]

-

Add a minimal amount of nitrobenzene to serve as a solvent (e.g., 5 mL for 2 g of starting material).[5]

-

Heat the mixture on a water bath at 100°C for 2 hours.[5]

-

After the reaction is complete, cool the flask in an ice bath.

-

Carefully add ice-cold water to the reaction mixture to decompose the aluminum chloride complex.

-

Perform steam distillation to remove the nitrobenzene and any unreacted starting material. The product, this compound, will also be carried over with the steam.

-

Collect the distillate and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to obtain the crude product.

-

The product can be further purified by column chromatography or recrystallization. The expected melting point of this compound is approximately 100°C.[5]

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Fries rearrangement of naphthyl acetates.

| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| 1-Naphthyl Acetate | AlCl₃ | Nitrobenzene | 100 | 2 | 2-Acetyl-1-naphthol | Not specified | [5] |

| 2-Naphthyl Acetate | AlCl₃ | Nitrobenzene | 100 | 2 | 1-Acetyl-2-naphthol | ~87% (based on 2.6g from 2g) | [5] |

| Phenyl Acetate | AlCl₃ | Nitrobenzene | Varies | Varies | o- & p-hydroxyacetophenone | Varies | [6][7] |

| Phenyl Acetate | p-Toluene sulphonic acid | Solvent-free | Varies | Varies | o- & p-hydroxyacetophenone | Up to 90% (ortho) | [8][9] |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Concluding Remarks